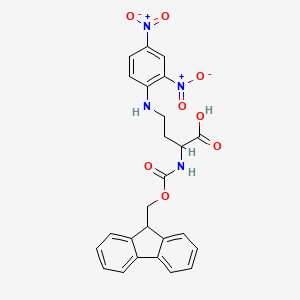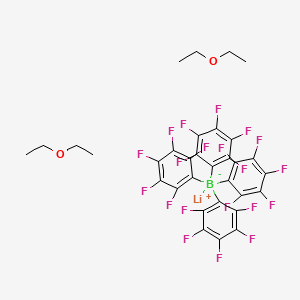![molecular formula C21H18O10 B12319827 3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formononetin-7-O-Glucuronide is a glucuronide conjugate of formononetin, an isoflavone found in various plants, particularly in the Fabaceae family. Isoflavones are known for their antioxidant, anti-inflammatory, and anticancer properties. Formononetin-7-O-Glucuronide is a metabolite formed in the body through the glucuronidation process, which enhances the solubility and excretion of formononetin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formononetin-7-O-Glucuronide typically involves the glucuronidation of formononetin. This can be achieved using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of Formononetin-7-O-Glucuronide can be achieved through biotransformation processes using microbial or plant cell cultures that express glucuronosyltransferase enzymes. This method is advantageous due to its efficiency and eco-friendliness compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Formononetin-7-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to formononetin-7-O-glucuronide-quinone.
Reduction: It can be reduced back to formononetin.
Hydrolysis: It can be hydrolyzed to release formononetin and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed.
Major Products:
Oxidation: Formononetin-7-O-glucuronide-quinone.
Reduction: Formononetin.
Hydrolysis: Formononetin and glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Formononetin-7-O-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a standard for studying glucuronidation reactions and as a reference compound in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism and bioavailability of isoflavones.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases, cancers, and neurodegenerative disorders.
Industry: It is used in the development of functional foods, dietary supplements, and cosmetic products due to its beneficial health effects.
Wirkmechanismus
Formononetin-7-O-Glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Formononetin-7-O-Glucuronide is unique compared to other similar compounds due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:
Ononin: The 7-O-β-D-glucoside of formononetin, which is also a metabolite of formononetin but with a glucose moiety instead of glucuronic acid.
Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties but different molecular targets and pathways.
Daidzein: A parent isoflavone of formononetin with similar biological activities but different metabolic pathways.
Formononetin-7-O-Glucuronide stands out due to its enhanced bioavailability and unique metabolic profile, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C21H18O10 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28) |
InChI-Schlüssel |
MMIBOZXVZLENRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



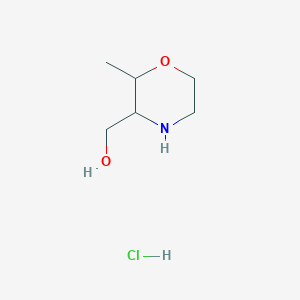
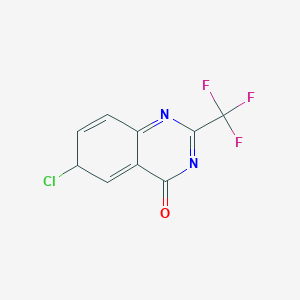
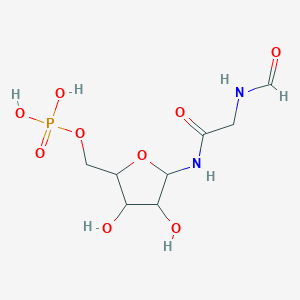
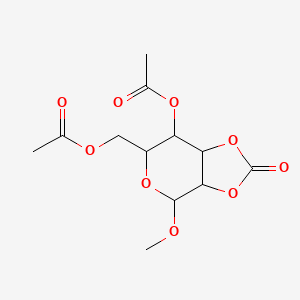
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
![1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid](/img/structure/B12319792.png)

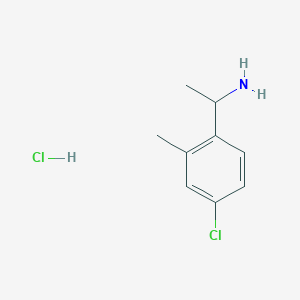
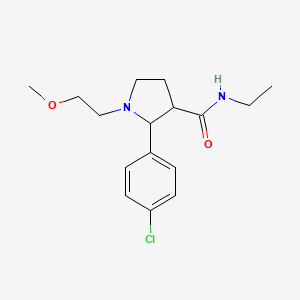

![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
